molecular formula C20H30N4O7 B12080044 2-pyrrolidin-1-ylpyridine-4-carboxylic acid;trihydrate

2-pyrrolidin-1-ylpyridine-4-carboxylic acid;trihydrate

Cat. No.: B12080044
M. Wt: 438.5 g/mol
InChI Key: DRLZHDNECZWCGE-UHFFFAOYSA-N
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Description

2-pyrrolidin-1-ylpyridine-4-carboxylic acid;trihydrate is a compound that features a pyrrolidine ring attached to a pyridine ring with a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-pyrrolidin-1-ylpyridine-4-carboxylic acid;trihydrate typically involves the formation of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the cyclization of N-substituted piperidines, which undergoes a domino process including the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-pyrrolidin-1-ylpyridine-4-carboxylic acid;trihydrate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include pyrrolidin-2-ones from oxidation and various substituted derivatives depending on the reagents used in substitution reactions.

Scientific Research Applications

2-pyrrolidin-1-ylpyridine-4-carboxylic acid;trihydrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-pyrrolidin-1-ylpyridine-4-carboxylic acid;trihydrate involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring’s stereochemistry and the carboxylic acid group’s presence play crucial roles in its binding affinity and specificity . The compound can modulate various biochemical pathways, making it a valuable tool in studying cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Shares the pyrrolidine ring but lacks the pyridine ring and carboxylic acid group.

    Pyrrolidine-2,5-diones: Similar pyrrolidine ring structure with additional functional groups.

    Prolinol: Contains a pyrrolidine ring with a hydroxyl group.

Uniqueness

2-pyrrolidin-1-ylpyridine-4-carboxylic acid;trihydrate is unique due to the combination of the pyrrolidine and pyridine rings with a carboxylic acid group. This structure provides a distinct set of chemical properties and potential biological activities, making it a versatile compound for various applications .

Properties

Molecular Formula

C20H30N4O7

Molecular Weight

438.5 g/mol

IUPAC Name

2-pyrrolidin-1-ylpyridine-4-carboxylic acid;trihydrate

InChI

InChI=1S/2C10H12N2O2.3H2O/c2*13-10(14)8-3-4-11-9(7-8)12-5-1-2-6-12;;;/h2*3-4,7H,1-2,5-6H2,(H,13,14);3*1H2

InChI Key

DRLZHDNECZWCGE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=CC(=C2)C(=O)O.C1CCN(C1)C2=NC=CC(=C2)C(=O)O.O.O.O

Origin of Product

United States

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